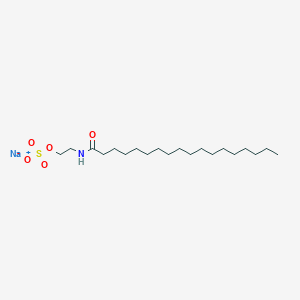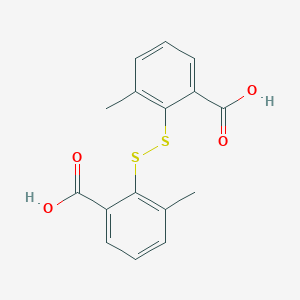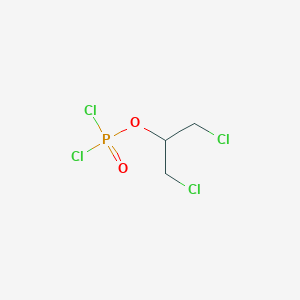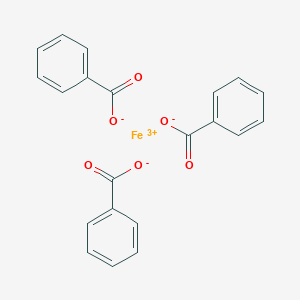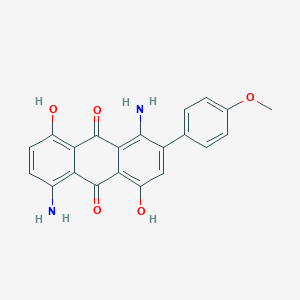
1,5-Diamino-4,8-dihydroxy(4-methoxyphenyl)anthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Diamino-4,8-dihydroxy(4-methoxyphenyl)anthraquinone, also known as Lucanthone, is a synthetic anthraquinone derivative that has been extensively studied for its potential use in cancer therapy. In
Wissenschaftliche Forschungsanwendungen
1,5-Diamino-4,8-dihydroxy(4-methoxyphenyl)anthraquinone has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 1,5-Diamino-4,8-dihydroxy(4-methoxyphenyl)anthraquinone has also been shown to sensitize cancer cells to radiation therapy and chemotherapy.
Wirkmechanismus
1,5-Diamino-4,8-dihydroxy(4-methoxyphenyl)anthraquinone exerts its anticancer effects through multiple mechanisms. It has been shown to inhibit topoisomerase II, an enzyme that is essential for DNA replication and repair. 1,5-Diamino-4,8-dihydroxy(4-methoxyphenyl)anthraquinone also induces DNA damage and cell cycle arrest, leading to apoptosis (programmed cell death) in cancer cells.
Biochemische Und Physiologische Effekte
1,5-Diamino-4,8-dihydroxy(4-methoxyphenyl)anthraquinone has been shown to have a low toxicity profile in animal studies. It is rapidly metabolized in the liver and excreted in the urine. 1,5-Diamino-4,8-dihydroxy(4-methoxyphenyl)anthraquinone has also been shown to have anti-inflammatory and antiviral effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1,5-Diamino-4,8-dihydroxy(4-methoxyphenyl)anthraquinone is its ability to sensitize cancer cells to radiation therapy and chemotherapy, potentially improving the efficacy of these treatments. However, 1,5-Diamino-4,8-dihydroxy(4-methoxyphenyl)anthraquinone has limited solubility in water, which can make it difficult to administer in animal studies. Additionally, 1,5-Diamino-4,8-dihydroxy(4-methoxyphenyl)anthraquinone has a short half-life in the body, which may limit its effectiveness in clinical settings.
Zukünftige Richtungen
There are several future directions for 1,5-Diamino-4,8-dihydroxy(4-methoxyphenyl)anthraquinone research. One area of interest is the development of more potent and selective analogs of 1,5-Diamino-4,8-dihydroxy(4-methoxyphenyl)anthraquinone that can be used in cancer therapy. Another area of interest is the use of 1,5-Diamino-4,8-dihydroxy(4-methoxyphenyl)anthraquinone in combination with other anticancer agents to improve treatment outcomes. Additionally, the potential use of 1,5-Diamino-4,8-dihydroxy(4-methoxyphenyl)anthraquinone in other diseases, such as viral infections and autoimmune disorders, warrants further investigation.
Synthesemethoden
1,5-Diamino-4,8-dihydroxy(4-methoxyphenyl)anthraquinone is synthesized by the reaction of 2-bromo-1,4-dimethoxyanthraquinone with 4-aminophenol in the presence of sodium hydride. The resulting product is then treated with hydrochloric acid to yield 1,5-Diamino-4,8-dihydroxy(4-methoxyphenyl)anthraquinone.
Eigenschaften
CAS-Nummer |
13698-89-0 |
|---|---|
Produktname |
1,5-Diamino-4,8-dihydroxy(4-methoxyphenyl)anthraquinone |
Molekularformel |
C21H16N2O5 |
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
1,5-diamino-4,8-dihydroxy-2-(4-methoxyphenyl)anthracene-9,10-dione |
InChI |
InChI=1S/C21H16N2O5/c1-28-10-4-2-9(3-5-10)11-8-14(25)17-18(19(11)23)21(27)16-13(24)7-6-12(22)15(16)20(17)26/h2-8,24-25H,22-23H2,1H3 |
InChI-Schlüssel |
XDWMUDQKNPIWDS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC(=C3C(=C2N)C(=O)C4=C(C=CC(=C4C3=O)N)O)O |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CC(=C3C(=C2N)C(=O)C4=C(C=CC(=C4C3=O)N)O)O |
Andere CAS-Nummern |
31288-44-5 13698-89-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



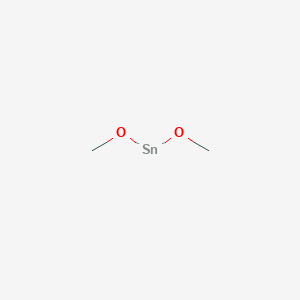
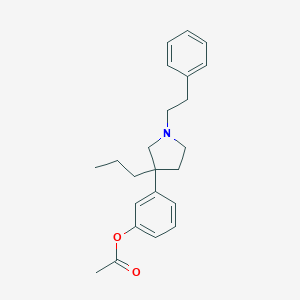

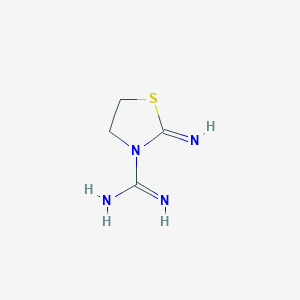
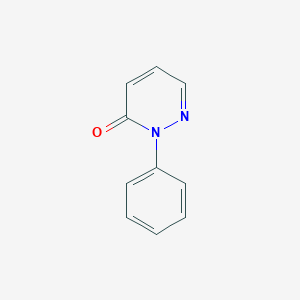
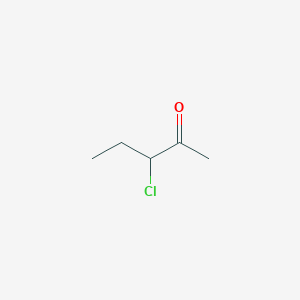
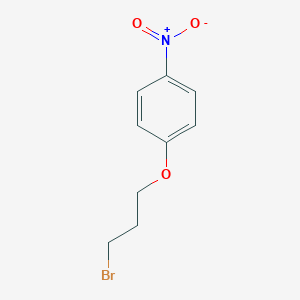
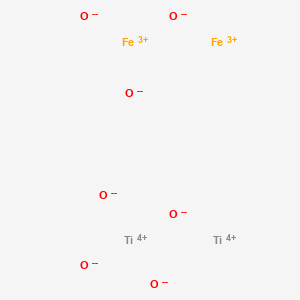
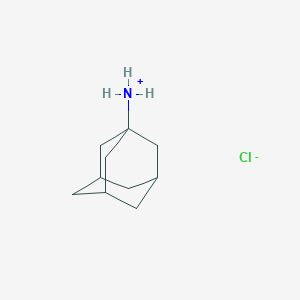
![7-Methylbenzo[d]thiazol-2-amine](/img/structure/B85021.png)
